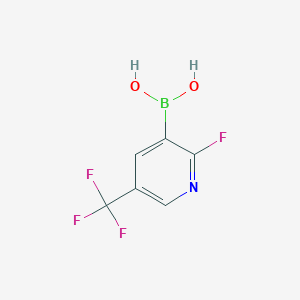
2-フルオロ-5-(トリフルオロメチル)ピリジン-3-ボロン酸
概要
説明
科学的研究の応用
- 2-フルオロ-5-(トリフルオロメチル)ピリジン-3-ボロン酸は、ヘテロ環化反応において貴重な反応剤として役立ちます。 研究者はそれを用いて、創薬や材料科学において重要な役割を果たす多様なヘテロ環式化合物を合成します .
- この化合物は、鈴木-宮浦カップリング反応に関与します。アリルまたはビニルハライドと組み合わせることで、科学者は複雑な有機分子を作成できます。 このような反応は、医薬品や農薬の合成において極めて重要です .
- 研究者は、このボロン酸を生物活性化合物を合成するための前駆体として使用します。 例えば、それはグリコーゲンシンターゼキナーゼ3(GSK-3)阻害活性を有するヘテロアリールベンジルウレアの調製に貢献します .
- 有機化学の分野では、2-フルオロ-5-(トリフルオロメチル)ピリジン-3-ボロン酸は、重要な原料および中間体として役立ちます。 その汎用性により、潜在的な薬理学的用途を含む、多様な有機分子の作成が可能になります .
- 農薬科学者は、この化合物を作物保護における潜在的な用途について探求しています。 特定の用途は異なる可能性がありますが、農薬の構成要素としての役割は、この分野におけるその重要性を強調しています .
- 染料研究は、このボロン酸のユニークな特性から恩恵を受けています。 これは、さまざまな用途で利用可能な色のパレットを拡大し、新規な染料や顔料の合成に貢献しています .
ヘテロ環化反応
鈴木-宮浦カップリング
生物活性分子の前駆体
有機合成
農薬研究
染料開発
Safety and Hazards
将来の方向性
The use of boronic acids and their derivatives in medicinal chemistry is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, it is expected that many novel applications of “2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid” and similar compounds will be discovered in the future .
作用機序
Target of Action
The primary target of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in the transmetalation step of this pathway .
Pharmacokinetics
It’s worth noting that the compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including those used in the agrochemical, pharmaceutical, and dyestuff fields .
Action Environment
The action of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . These conditions are generally mild and tolerant of various functional groups . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of settings .
生化学分析
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic acid group transfers its organic group to the palladium center . This interaction is crucial for the formation of the desired product in the coupling reaction.
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid on various types of cells and cellular processes are not extensively documentedFor instance, they can inhibit proteasomes, which are protein complexes responsible for degrading unneeded or damaged proteins This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid exerts its effects primarily through its interactions with palladium catalysts in the Suzuki-Miyaura coupling reaction. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step . This interaction is essential for the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic molecules. Additionally, the presence of fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound, enhancing its effectiveness in biochemical reactions.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid in laboratory settings are important considerations for its use in biochemical research. Boronic acids are generally stable under standard laboratory conditions, but they can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives This degradation can affect the long-term efficacy of the compound in biochemical reactions
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors in metabolic processes The compound may undergo metabolic transformations, leading to the formation of metabolites that can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid within cells and tissues are important factors that influence its efficacy in biochemical reactions. Boronic acids can interact with transporters and binding proteins, affecting their localization and accumulation within cells The compound’s distribution can impact its availability for biochemical reactions and its overall effectiveness
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethyl)pyridine-3-boronic acid can influence its activity and function. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications The localization of the compound within cells can affect its interactions with biomolecules and its overall efficacy in biochemical reactions
特性
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDFJVJLKFKDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)
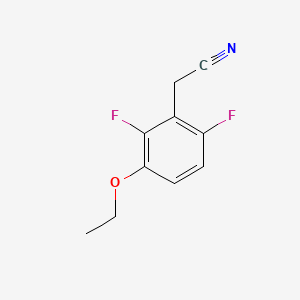
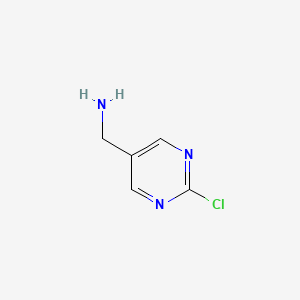
![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)
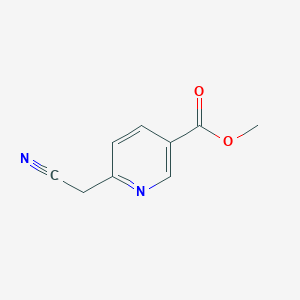
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)
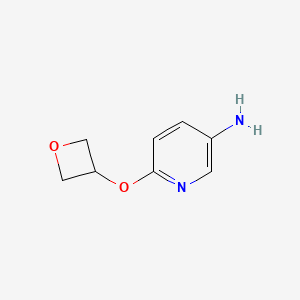


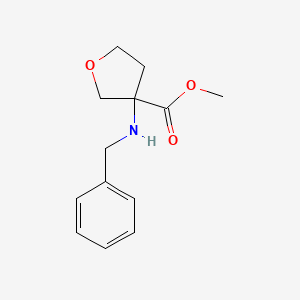
![3-Ethyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B1395954.png)
